Cas no 2248399-75-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate)

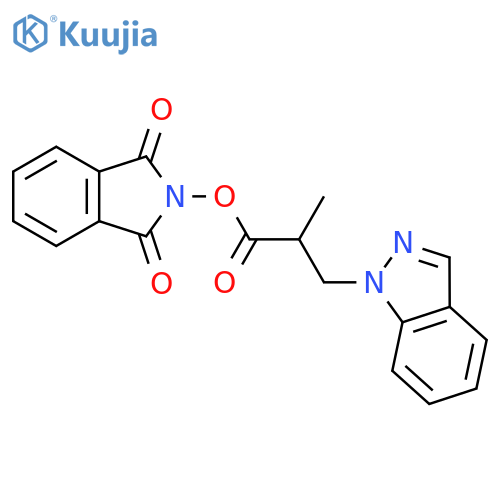

2248399-75-7 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate 化学的及び物理的性質

名前と識別子

-

- EN300-6519619

- 2248399-75-7

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate

-

- インチ: 1S/C19H15N3O4/c1-12(11-21-16-9-5-2-6-13(16)10-20-21)19(25)26-22-17(23)14-7-3-4-8-15(14)18(22)24/h2-10,12H,11H2,1H3

- InChIKey: CRUWSYDMJPNVIA-UHFFFAOYSA-N

- ほほえんだ: O(C(C(C)CN1C2C=CC=CC=2C=N1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 349.10625597g/mol

- どういたいしつりょう: 349.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 571

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6519619-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate |

2248399-75-7 | 95.0% | 5.0g |

$2816.0 | 2025-03-14 | |

| Enamine | EN300-6519619-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate |

2248399-75-7 | 95.0% | 0.05g |

$816.0 | 2025-03-14 | |

| Enamine | EN300-6519619-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate |

2248399-75-7 | 95.0% | 0.1g |

$855.0 | 2025-03-14 | |

| Enamine | EN300-6519619-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate |

2248399-75-7 | 95.0% | 0.5g |

$933.0 | 2025-03-14 | |

| Enamine | EN300-6519619-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate |

2248399-75-7 | 95.0% | 2.5g |

$1903.0 | 2025-03-14 | |

| Enamine | EN300-6519619-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate |

2248399-75-7 | 95.0% | 10.0g |

$4176.0 | 2025-03-14 | |

| Enamine | EN300-6519619-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate |

2248399-75-7 | 95.0% | 1.0g |

$971.0 | 2025-03-14 | |

| Enamine | EN300-6519619-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate |

2248399-75-7 | 95.0% | 0.25g |

$893.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

2248399-75-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate) 関連製品

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬